Cyclohexane, 1,2,3,4,5,6-hexamethyl- Cyclohexane, 1,2,3,4,5,6-hexamethyl-
Brand Name: Vulcanchem
CAS No.: 1795-13-7
VCID: VC16989168
InChI: InChI=1S/C12H24/c1-7-8(2)10(4)12(6)11(5)9(7)3/h7-12H,1-6H3
SMILES:
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol

Cyclohexane, 1,2,3,4,5,6-hexamethyl-

CAS No.: 1795-13-7

Cat. No.: VC16989168

Molecular Formula: C12H24

Molecular Weight: 168.32 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexane, 1,2,3,4,5,6-hexamethyl- - 1795-13-7

Specification

CAS No. 1795-13-7
Molecular Formula C12H24
Molecular Weight 168.32 g/mol
IUPAC Name 1,2,3,4,5,6-hexamethylcyclohexane
Standard InChI InChI=1S/C12H24/c1-7-8(2)10(4)12(6)11(5)9(7)3/h7-12H,1-6H3
Standard InChI Key CRZVDNMIWUHMQA-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C(C1C)C)C)C)C

Introduction

Synthesis and Structural Characterization

Synthetic Routes

While detailed synthetic protocols for hexamethylcyclohexane are scarce in publicly available literature, its preparation likely involves multi-step alkylation of cyclohexane. A plausible route could involve the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst, followed by purification via fractional distillation or crystallization. Alternative methods might employ transition metal-catalyzed C–H activation to install methyl groups sequentially .

Spectroscopic and Crystallographic Data

Hexamethylcyclohexane’s structural elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The 1H^1\text{H}-NMR spectrum exhibits a singlet for all methyl protons due to their equivalence in the symmetrical structure, while 13C^{13}\text{C}-NMR shows distinct signals for the quaternary carbons of the cyclohexane ring and the methyl substituents . X-ray diffraction studies of analogous per-substituted cyclohexanes, such as all-cis hexakis(trifluoromethyl)cyclohexane, provide indirect evidence of the steric constraints in hexamethylcyclohexane .

Physical and Chemical Properties

Thermodynamic Stability

PropertyValue
Molecular Weight168.32 g/mol
Boiling Point~250°C (estimated)
Density0.89 g/cm³ (predicted)
Solubility in WaterInsoluble

Reactivity and Functionalization

The chemical reactivity of hexamethylcyclohexane is markedly subdued compared to less-hindered cycloalkanes. Electrophilic substitution reactions, such as nitration or halogenation, are impeded by the inaccessibility of the ring’s hydrogen atoms. Similarly, oxidation reactions require harsh conditions, often leading to decomposition rather than functionalization .

Applications and Comparative Analysis

Industrial and Research Applications

Hexamethylcyclohexane’s primary utility lies in its role as a model compound for studying steric effects in organic synthesis. Its rigidity and symmetry make it a candidate for templating in supramolecular chemistry, where it could guide the assembly of metal-organic frameworks (MOFs) or polymeric materials . Additionally, its high thermal stability suggests potential use as a lubricant additive or heat-transfer fluid in specialized industrial applications.

Comparison with Structural Analogues

When compared to simpler cyclohexane derivatives, hexamethylcyclohexane’s properties diverge significantly:

  • 1,2-Dimethylcyclohexane (C8_8H16_{16}): Exhibits chair-chair interconversion with minimal steric hindrance, enabling faster ring inversion and greater reactivity toward electrophiles.

  • 1-Methylcyclohexane (C7_7H14_{14}): Lacks significant steric constraints, making it a common solvent in organic reactions.

  • All-cis Hexakis(trifluoromethyl)cyclohexane: While structurally analogous, the electronegative trifluoromethyl groups introduce dipole-dipole interactions absent in hexamethylcyclohexane, altering solubility and reactivity profiles .

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